molecular formula C16H19NO3S B2356398 N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide CAS No. 863445-85-6

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide

Cat. No.: B2356398
CAS No.: 863445-85-6
M. Wt: 305.39
InChI Key: LATFYJIJVGBLBC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a cyclopropanecarboxamide core, is reminiscent of other carboxamide derivatives investigated as potent antagonists of the Platelet-Activating Factor Receptor (PAFR), a G protein-coupled receptor implicated in a wide range of inflammatory conditions . Consequently, this compound serves as a valuable chemical tool for probing the pathophysiological roles of PAF signaling, with potential research applications in models of ocular diseases, allergies, and other inflammation-related disorders . The cyclopropane moiety within its structure is also a key feature for investigation in metabolic studies. Research on compounds containing cyclopropane rings indicates that they can be metabolized to form reactive intermediates, such as cyclopropane carboxylic acid derivatives, which may influence mitochondrial function . Studying the metabolic fate and potential idiosyncratic toxicity of this compound can provide crucial insights for early-stage drug development and safety profiling. Researchers can utilize this compound to explore its specific mechanism of action, its effects on cellular pathways, and its overall bioactivity in various in vitro and in vivo systems. All studies must be conducted under appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-7-12(2)9-15(8-11)17(16(18)13-3-4-13)14-5-6-21(19,20)10-14/h5-9,13-14H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATFYJIJVGBLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its interactions with various biological targets and its therapeutic implications.

Chemical Structure

The molecular formula of this compound is C20H21N2O3SC_{20}H_{21}N_{2}O_{3}S, characterized by a cyclopropanecarboxamide moiety linked to a thiophene derivative. The presence of the 3,5-dimethylphenyl group enhances its lipophilicity and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : Starting from appropriate thiophene precursors.
  • Amidation Reaction : Reacting the thiophene derivative with 3,5-dimethylphenyl amine.
  • Cyclopropanation : Utilizing cyclopropanation techniques to introduce the cyclopropane structure.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Anticancer Effects : Analogous compounds have shown potential in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of cytokine release
Enzyme inhibitionCompetitive inhibition of target enzymes

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity : A study evaluated the cytotoxic effects on human cancer cell lines and reported a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Effects : In vitro experiments demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines exposed to lipopolysaccharides (LPS).
  • Enzyme Inhibition : Research highlighted its potential as an acetyl-CoA carboxylase (ACC) inhibitor, which is relevant for metabolic disorders.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest:

  • Binding Affinity : The compound effectively binds to specific proteins involved in disease pathways, leading to inhibition of their functions.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its cytoprotective effects against oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

Substituent Effects on Bioactivity

The 3,5-dimethylphenyl group is a recurring motif in bioactive compounds. For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibits potent PET-inhibiting activity (IC50 ~10 µM) in spinach chloroplasts, attributed to the substituent’s position and lipophilicity . Comparatively, the target compound replaces the hydroxynaphthalene moiety with a cyclopropane-carboxamide scaffold and a sulfone group. Sulfones are strong electron-withdrawing groups (EWGs), which may alter electronic properties and enhance binding to target enzymes, though this requires experimental validation.

Cyclopropane Carboxamide Derivatives

Cyclopropane carboxamides are explored for diverse applications. For instance:

  • 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () was synthesized in 77% yield via amide coupling .
  • N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () features a methoxyphenoxy substituent, emphasizing steric and electronic modulation .
Meta-Substituted Aryl Groups

Meta-substituted aryl groups influence molecular geometry and packing. For example:

  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () crystallizes with two molecules per asymmetric unit, highlighting steric effects of dimethyl substituents .
  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide () adopts a simpler crystal structure, underscoring the role of substituent bulk .

The 3,5-dimethylphenyl group in the target compound may similarly affect its solid-state properties, impacting formulation or stability in agrochemical applications.

Data Tables

Table 1: Comparison of Structural and Functional Features
Compound Name Core Scaffold Substituent 1 Substituent 2 Key Properties Reference
N-(3,5-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide Cyclopropanecarboxamide 3,5-Dimethylphenyl 1,1-Dioxido-2,3-dihydrothiophen-3-yl High polarity (sulfone), rigid structure N/A
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalenecarboxamide 3,5-Dimethylphenyl 3-Hydroxynaphthalene PET inhibition (IC50 ~10 µM)
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide Cyclopropenecarboxamide 3-Bromophenyl Diethyl Synthesis yield: 77%
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloro-acetamide 3,5-Dimethylphenyl Trichloromethyl Complex crystal packing (two molecules/asymmetric unit)
Table 2: Substituent Electronic and Lipophilic Effects
Substituent Electronic Effect Lipophilicity (logP<sup>*</sup>) Impact on Bioactivity
3,5-Dimethylphenyl Electron-donating (inductive) High (lipophilic) Enhances membrane permeability
Sulfone (1,1-dioxido) Electron-withdrawing Moderate (polar) May improve solubility or target binding
Bromophenyl Electron-withdrawing Moderate Increases molecular weight and steric bulk
Trichloromethyl Electron-withdrawing High Stabilizes crystal packing

<sup>*</sup>Estimated values based on substituent contributions.

Key Research Findings and Gaps

PET Inhibition : The 3,5-dimethylphenyl group is critical in PET-inhibiting carboxamides, but the target compound’s sulfone moiety may redirect its mechanism of action .

Synthesis Challenges : Cyclopropane carboxamides are typically synthesized via amide coupling (e.g., 77% yield in ), but introducing a sulfone group may require specialized conditions .

Structural Insights : Meta-substituted dimethyl groups influence molecular geometry, as seen in trichloro-acetamide derivatives .

Gaps in Evidence :

  • No direct biological data (e.g., IC50) for the target compound.
  • Limited information on sulfone-containing cyclopropane carboxamides.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be strategically disconnected into three main components:

  • 3,5-dimethylphenyl amine
  • 1,1-dioxido-2,3-dihydrothiophen-3-yl intermediate
  • Cyclopropanecarboxylic acid derivative

The synthesis can be approached through the formation of the amide bond between the cyclopropanecarboxylic acid and the nitrogen-containing intermediate formed from the other two components.

Proposed Synthetic Route

Based on analysis of related synthetic methods, the preparation can follow this general pathway:

  • Synthesis of the 2,3-dihydrothiophene core
  • Oxidation to form the 1,1-dioxide derivative
  • Introduction of the 3,5-dimethylphenyl group via N-arylation
  • Amide formation with cyclopropanecarboxylic acid or its activated derivative

Detailed Preparation Methods

Synthesis of 1,1-dioxido-2,3-dihydrothiophen-3-yl Intermediate

The preparation of the thiophene dioxide component typically begins with commercially available thiophene derivatives:

Method A: Oxidation-Based Approach

Step 1: Preparation of 2,3-dihydrothiophene
Step 2: Oxidation to the 1,1-dioxide derivative

For the oxidation step, meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can be employed to convert the sulfur atom to the corresponding sulfone. This method draws from established protocols for synthesizing thiophene derivatives used in pharmaceutical development.

N-Arylation with 3,5-dimethylphenyl Group

The introduction of the 3,5-dimethylphenyl group can be accomplished through palladium-catalyzed cross-coupling reactions:

Method B: Palladium-Catalyzed Coupling

This approach employs methods analogous to those used in the synthesis of similar compounds containing 3,5-disubstituted phenyl groups:

Step a: Reaction of 1,1-dioxido-2,3-dihydrothiophen-3-amine with 3,5-dimethylphenyl halide
Step b: Palladium catalyst (e.g., Pd(PPh3)4 or Pd2dba3 with appropriate ligands)
Step c: Base (K2CO3, Cs2CO3, or NaOtBu)
Step d: Solvent (toluene, DMF, or dioxane)

Similar coupling methodologies have been successfully employed in the preparation of related N-arylated compounds using tributylphosphine as a ligand with aryl halides.

Amide Formation with Cyclopropanecarboxylic Acid

The final step involves amide bond formation between the N-arylated intermediate and cyclopropanecarboxylic acid:

Method C: Carboxamide Formation

Step a: Activation of cyclopropanecarboxylic acid (using coupling agents like HATU, EDC/HOBt, T3P, or conversion to acid chloride)
Step b: Reaction with the nitrogen-containing intermediate
Step c: Base (triethylamine or DIPEA)
Step d: Solvent (dichloromethane or DMF)

This approach is analogous to methods used in the synthesis of related cyclopropanecarboxamides, where the cyclic trimer of n-propylphosphonic anhydride (T3P) has shown effectiveness in amidation reactions. The amidation step is often performed at low temperatures (-40°C to 0°C) followed by gradual warming to room temperature to ensure selectivity.

Alternative Synthetic Approaches

One-Pot Synthesis

An alternative approach involves a more streamlined procedure:

Method D: Modified One-Pot Synthesis

This method draws from techniques used in the synthesis of related N-substituted amides:

Step a: Formation of the activated cyclopropanecarbonyl species
Step b: Direct reaction with the combined 3,5-dimethylphenyl and 1,1-dioxido-2,3-dihydrothiophen-3-yl components
Step c: Single purification step

The one-pot approach reduces the number of isolation and purification steps, potentially improving overall yield and efficiency.

Carbonyldiimidazole-Mediated Coupling

An alternative to the T3P-mediated amidation employs carbonyldiimidazole:

Method E: CDI-Mediated Coupling

Step a: Activation of cyclopropanecarboxylic acid with CDI
Step b: Reaction with the nitrogen-containing intermediate
Step c: Purification

This method has proven effective for the formation of similar amide bonds in related compounds.

Optimization Parameters and Conditions

The successful synthesis of this compound depends on careful optimization of reaction conditions:

Parameter Optimal Range Impact on Synthesis
Temperature -40°C to 25°C Controls selectivity in amidation step
Solvent DCM for amidation, DMF for coupling Influences solubility and reaction rate
Catalyst Loading 5-10 mol% Pd Affects efficiency of N-arylation
Reaction Time 2-24 hours Depends on specific step and conditions
Base Strength Mild to moderate Prevents side reactions and racemization

Careful control of these parameters is essential for maximizing yield and purity of the target compound.

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

  • Column chromatography using silica gel
  • Recrystallization from appropriate solvents (ethyl acetate/hexanes)
  • Preparative HPLC for final purification if necessary

Analytical Characterization

The synthesized compound can be characterized using multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
  • Mass spectrometry (HRMS)
  • Infrared spectroscopy (IR)
  • Elemental analysis
  • X-ray crystallography (if crystalline form is obtained)

Expected 1H NMR peaks would include signals for the aromatic protons of the dimethylphenyl group (δ 6.5-7.5 ppm), methyl groups (δ 2.0-2.5 ppm), cyclopropane protons (δ 0.5-2.0 ppm), and the thiophene ring protons (δ 2.5-4.0 ppm).

Challenges and Considerations

Several challenges may arise during the synthesis of this compound:

  • Regioselectivity : Ensuring proper substitution patterns, particularly during the N-arylation step
  • Oxidation Control : Preventing over-oxidation of the thiophene ring during formation of the sulfone
  • Amidation Efficiency : Optimizing the amide bond formation to minimize side reactions
  • Purification Complexity : Separating the target compound from structurally similar impurities

These challenges can be addressed through careful optimization of reaction conditions and purification protocols.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming substituent connectivity and diastereomer ratios (e.g., dr 19:1 resolved in ) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., used for N-phenylacetamide derivatives in ) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving complex ring systems and stereochemistry .

Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Q. Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis. highlights integrated computational/experimental workflows for optimizing photophysical properties, a strategy applicable here .
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with activity data to design analogs.

Advanced: How can researchers address discrepancies between in silico predictions and experimental bioactivity data?

Q. Methodological Answer :

  • Experimental Validation : Re-test computational hits under controlled conditions (e.g., fixed pH, temperature) to rule out artifacts .
  • Conformational Analysis : Use molecular dynamics (MD) simulations to assess flexibility, as rigid docking may overlook bioactive conformers.
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N-{4-[(4-iodophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide in ) to identify trends in prediction accuracy .

Advanced: What strategies resolve contradictions between crystallographic data and molecular docking studies?

Q. Methodological Answer :

  • Refinement Protocols : Re-process crystallographic data using SHELXL to check for overlooked symmetry or disorder .
  • Ligand Protonation States : Adjust docking parameters to match experimental conditions (e.g., pH-dependent tautomerism in the thiophene-dioxide moiety) .
  • Collaborative Workflows : Combine crystallography (rigid structure) and NMR (solution dynamics) to reconcile static vs. dynamic models .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

Q. Methodological Answer :

  • Co-Polymer Carriers : Use polycationic copolymers (e.g., P(CMDA-DMDAAC)s in ) to enhance aqueous solubility .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
  • Nanoformulation : Encapsulate the compound in liposomes or micelles, leveraging methods from nanoparticulate substance studies .

Advanced: What methodologies reconcile in vitro bioactivity with in vivo efficacy discrepancies?

Q. Methodological Answer :

  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to in vivo effects .
  • Pharmacokinetic Modeling : Measure plasma half-life and tissue distribution to adjust dosing regimens.
  • Orthogonal Assays : Validate targets using CRISPR knockouts or RNA interference in relevant cell lines .

Advanced: How to conduct structure-activity relationship (SAR) studies for analogs with modified substituents?

Q. Methodological Answer :

  • Modular Synthesis : Replace substituents systematically (e.g., halogens, methoxy groups) using protocols from .
  • Biological Assays : Test analogs against panels of enzymes or cell lines to identify critical functional groups.
  • Data Mining : Compare with analogs like N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-carboxamide () to infer SAR trends .

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